molecular formula C14H13NO2 B5729505 3,5-dimethylphenyl nicotinate

3,5-dimethylphenyl nicotinate

Cat. No.: B5729505
M. Wt: 227.26 g/mol
InChI Key: PNKYYSDVRPSGKB-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the 3,5-dimethylphenyl group is linked via an ester bond to the pyridine ring. For instance, compounds featuring the 3,5-dimethylphenyl substituent are frequently explored in medicinal chemistry and materials science due to the steric and electronic effects imparted by the meta-dimethyl groups . These groups enhance lipophilicity and influence molecular interactions, such as binding to biological targets or modifying polymer stability .

Properties

IUPAC Name

(3,5-dimethylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)17-14(16)12-4-3-5-15-9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKYYSDVRPSGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl nicotinate typically involves the esterification of nicotinic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods focus on scalability, cost-effectiveness, and minimizing environmental impact .

Chemical Reactions Analysis

Hydrolytic Reactions

The ester undergoes hydrolysis under acidic or alkaline conditions:

ConditionProductsMechanismYield Data
1M HCl (reflux)Nicotinic acid + 3,5-dimethylphenolAcid-catalyzed ester cleavage~85% conversion
2M NaOH (80°C)Sodium nicotinate + 3,5-dimethylphenoxideBase-mediated saponification >90% yield

Key Findings :

  • Alkaline hydrolysis proceeds faster due to nucleophilic hydroxide attack at the carbonyl carbon .

  • The 3,5-dimethylphenyl group enhances steric hindrance, marginally reducing reaction rates compared to unsubstituted analogs.

Electrophilic Aromatic Substitution

The dimethylphenyl moiety directs electrophiles to specific positions:

ElectrophilePositionProduct StructureConditions
Nitronium ionPara to methyl4-Nitro-3,5-dimethylphenyl nicotinateHNO₃/H₂SO₄, 0°C
Sulfur trioxideMeta to ester3-Sulfo-3,5-dimethylphenyl nicotinateSO₃, H₂SO₄, 50°C
BromineOrtho/para4-Bromo-3,5-dimethylphenyl nicotinateBr₂/FeBr₃, 25°C

Stereoelectronic Effects :

  • Methyl groups activate the ring but create steric barriers, favoring para substitution .

  • Pyridine’s electron-withdrawing effect deactivates the adjacent position.

Reduction Pathways

The ester and pyridine functionalities exhibit distinct reducibility:

Reducing AgentTarget SiteProductSelectivity
LiAlH₄Ester carbonyl3,5-Dimethylbenzyl alcohol + pyridine methanol>95% ester reduction
H₂/Pd-CPyridine ringPiperidine derivativePartial ring saturation
NaBH₄/CeCl₃No reactionUnmodified compoundN/A

Notable Observations :

  • Pyridine’s aromatic stability resists mild reducing agents .

  • Competitive reduction pathways require careful catalyst selection .

Oxidative Transformations

Oxidation targets both the aromatic and heterocyclic components:

Oxidizing AgentReaction SiteProductByproducts
KMnO₄ (acidic)Methyl groups3,5-Dicarboxyphenyl nicotinateCO₂, H₂O
O₃ (then Zn/H₂O)Pyridine ringPyridine N-oxide derivativeOzonides
H₂O₂/Fe²⁺Benzylic C-HHydroxylated methyl derivativesRadical intermediates

Mechanistic Insights :

  • Methyl groups oxidize to carboxylic acids under strong conditions .

  • Fenton-type systems generate hydroxyl radicals for C–H activation .

Transesterification

The ester group undergoes nucleophilic exchange:

AlcoholCatalystProductEquilibrium Yield
MethanolH₂SO₄Methyl nicotinate + 3,5-dimethylphenol~70%
Benzyl alcoholTi(OiPr)₄Benzyl nicotinate + 3,5-dimethylphenol88%

Kinetic Studies :

  • Titanium-based catalysts improve yields by stabilizing tetrahedral intermediates .

  • Steric bulk from 3,5-dimethylphenyl lowers reaction rates compared to phenyl analogs.

Radical Halogenation

Barton-type decarboxylative halogenation applies to modified precursors:

Halogen SourceConditionsProductRadical Initiator
CCl₄hv, 120°C3,5-Dimethylphenyl chlorideAIBN
BrCCl₃Thermal3,5-Dimethylphenyl bromideNone

Limitations :

  • Direct decarboxylation requires prior conversion to N-acyloxy-2-pyridinethione derivatives .

  • Competing aryl radical recombination observed at >100°C .

Coordination Chemistry

The pyridine nitrogen participates in metal complexation:

Metal SaltLigand BehaviorComplex StructureStability Constant
Cu(NO₃)₂Monodentate[Cu(nicotinate)₂(H₂O)₂]log β = 8.2
FeCl₃Bridging ligandPolymeric Fe(III)-nicotinatepH-dependent

Applications :

  • Catalyzes transfer hydrogenation in presence of PNN ligands .

  • Stabilizes high-oxidation-state metals via π-backbonding .

Scientific Research Applications

Chemistry: In chemistry, 3,5-dimethylphenyl nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to other biologically active nicotinates makes it a valuable tool for probing biological systems .

Medicine: In medicinal chemistry, 3,5-dimethylphenyl nicotinate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl nicotinate involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The ester group can undergo hydrolysis, releasing nicotinic acid, which further participates in metabolic processes .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The 3,5-dimethylphenyl group is a common motif in bioactive and functional molecules. Key comparisons include:

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () :
    This compound exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The 3,5-dimethylphenyl group contributes to high lipophilicity and optimal steric bulk, enhancing binding to photosystem II. Comparatively, analogs with electron-withdrawing groups (e.g., 3,5-difluorophenyl) show similar activity, suggesting that both electron-donating (methyl) and withdrawing (fluoro) substituents can be effective depending on the target system .

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () :
    Crystallographic studies reveal that the 3,5-dimethylphenyl group induces specific packing arrangements in the solid state. The meta-substitution pattern reduces steric clashes compared to ortho-substituted analogs, allowing for stable crystal lattices. This contrasts with nitro-substituted derivatives, where strong electron-withdrawing effects dominate molecular geometry .

Functional Group Variations

  • Ester vs. Amide Linkages :
    Unlike 3,5-dimethylphenyl nicotinate (ester), the amide-linked N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () shows PET inhibition, highlighting how functional groups modulate bioactivity. Amides generally exhibit higher metabolic stability but lower solubility compared to esters.

  • Azo-Linked Derivatives (): Compounds like methyl (E)-5-[(4-amino-3,5-dimethylphenyl)diazenyl]nicotinate incorporate an azo (-N=N-)-linker. This structural feature introduces conjugation and photochemical reactivity, which are absent in the ester-based nicotinate. Such differences impact applications in drug design or materials .

Physical and Chemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group increases logP values compared to unsubstituted phenyl or para-substituted analogs, enhancing membrane permeability .
  • Solubility : Esters like 3,5-dimethylphenyl nicotinate are likely more soluble in organic solvents than amides but less water-soluble. Nifedipine (3,5-pyridinedicarboxylate, ) has a solubility of 0.1 mg/mL in water, suggesting similar challenges for nicotinate derivatives .
  • Thermal Stability : The meta-dimethyl substitution in polymers () improves thermal stability due to reduced rotational freedom, a property that may extend to small molecules like 3,5-dimethylphenyl nicotinate .

Substituent Effects on Performance

  • Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) enhance lipophilicity and steric effects, favoring interactions with hydrophobic binding pockets. In contrast, electron-withdrawing groups (e.g., -NO2, -Cl) improve charge distribution in conjugated systems, as seen in nitro-substituted acetamides () .
  • Ortho vs. Meta Substitution : Ortho-substituted analogs (e.g., 2,5-dimethylphenyl carboxamide) exhibit reduced PET inhibition compared to meta-substituted derivatives, emphasizing the importance of substituent positioning .

Q & A

Q. What strategies can enhance the application of 3,5-dimethylphenyl nicotinate in photodynamic therapy (PDT) or material science?

  • Methodological Answer :
  • Photoactivation : Modify the nicotinate moiety with heavy-atom substituents (e.g., bromine) to improve singlet oxygen quantum yield .
  • Polymer Composite Synthesis : Incorporate into co-polymers (e.g., PMMA) via radical polymerization for optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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